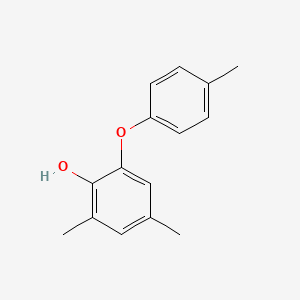

2,4-Dimethyl-6-(4-methylphenoxy)phenol

Description

Overview of Phenolic Compound Classes in Contemporary Chemistry

Phenolic compounds are a broad and vital class of chemical compounds characterized by a hydroxyl (-OH) group directly attached to an aromatic hydrocarbon ring. biocrick.com The simplest member of this family is phenol (B47542) (C₆H₅OH). However, the versatility of phenolic compounds stems from the vast number of derivatives that can be created by substituting one or more hydrogen atoms on the aromatic ring with other functional groups. These substitutions give rise to a wide array of phenolic compound classes, each with unique properties and applications.

In contemporary chemistry, phenolic compounds can be broadly categorized as follows:

Simple Phenols: These are compounds with one or more hydroxyl groups attached to a single aromatic ring, and may contain other simple substituents like alkyl or halogen groups.

Polyphenols: This large group includes compounds with more than one phenol unit per molecule. They are further subdivided into several classes, including:

Flavonoids: These are a diverse group of natural products with a three-ring structure. They are known for their antioxidant and anti-inflammatory properties.

Tannins: These are high-molecular-weight polyphenols that can precipitate proteins. They are used in the leather industry and have astringent properties.

Lignans and Stilbenes: These are other classes of plant-derived polyphenols with various biological activities.

The significance of phenolic compounds in modern chemistry is vast. They are integral to the synthesis of polymers, pharmaceuticals, dyes, and agrochemicals. Furthermore, many phenolic compounds, particularly those with bulky substituents, are renowned for their potent antioxidant properties, which makes them valuable as stabilizers in plastics, fuels, and food products.

Below is an interactive data table summarizing the major classes of phenolic compounds.

| Compound Class | General Structural Features | Common Examples | Key Areas of Application/Research |

| Simple Phenols | A single aromatic ring with one or more hydroxyl groups and other simple substituents. | Phenol, Cresols, Xylenols | Synthesis of resins, disinfectants, and herbicides. |

| Flavonoids | A C6-C3-C6 carbon skeleton, consisting of two aromatic rings linked by a three-carbon chain. | Quercetin, Catechin | Dietary supplements, pharmaceuticals, and cosmetics due to antioxidant and anti-inflammatory properties. |

| Tannins | High-molecular-weight polyphenols. | Tannic acid, Gallotannins | Leather tanning, food and beverage additives, and potential pharmaceuticals. |

| Lignans | Formed by the dimerization of substituted cinnamyl alcohols. | Secoisolariciresinol, Matairesinol | Investigated for potential anticancer and phytoestrogenic effects. |

| Stilbenes | Two aromatic rings linked by an ethene bridge. | Resveratrol | Studied for its potential cardiovascular and anti-aging benefits. |

Rationale for Academic Investigation of 2,4-Dimethyl-6-(4-methylphenoxy)phenol

While extensive research exists for many phenolic compounds, "2,4-Dimethyl-6-(4-methylphenoxy)phenol" is not a widely studied compound in publicly available scientific literature. However, a strong rationale for its academic and industrial investigation can be constructed based on its molecular architecture and the known properties of structurally related compounds. The primary drivers for research into this specific molecule would likely revolve around its potential as a specialized antioxidant and as a building block for more complex molecules.

Structural Features and Potential as an Antioxidant:

2,4-Dimethyl-6-(4-methylphenoxy)phenol possesses several key structural features that suggest it could be a potent antioxidant:

Hindered Phenolic Group: The hydroxyl group is flanked by a methyl group at the 2-position and a bulky 4-methylphenoxy group at the 6-position. This steric hindrance around the hydroxyl group is a common feature in many commercial antioxidants. The bulky groups can stabilize the phenoxyl radical that forms when the phenol donates a hydrogen atom to scavenge a free radical, thereby preventing it from initiating further undesirable reactions.

Electron-Donating Substituents: The methyl groups on both aromatic rings are electron-donating. This electronic effect increases the electron density on the aromatic rings and can facilitate the donation of the phenolic hydrogen, enhancing its antioxidant activity.

A close structural analog, 2,4-Dimethyl-6-tert-butylphenol, is a known antioxidant used to prevent gumming in fuels and as an ultraviolet stabilizer. epa.gov Another similar compound, 2,4-Dimethyl-6-(1-methylpentadecyl)phenol, is utilized as an antioxidant additive in the manufacturing of plastics. wikipedia.org The structural similarities suggest that 2,4-Dimethyl-6-(4-methylphenoxy)phenol could exhibit comparable, or perhaps uniquely tailored, antioxidant properties for specific applications.

Diaryl Ether Moiety and Synthetic Potential:

The presence of a diaryl ether linkage (the phenoxy group) is another significant feature. Diaryl ethers are an important class of compounds with applications in pharmaceuticals, polymers, and fragrances. wikipedia.org The synthesis of unsymmetrical diaryl ethers like 2,4-Dimethyl-6-(4-methylphenoxy)phenol can be a synthetic challenge, often requiring methods like the Ullmann condensation. researchgate.net Research into the synthesis of this compound would contribute to the broader field of synthetic organic chemistry.

Furthermore, the molecule possesses multiple reactive sites that could be further functionalized, making it a potentially valuable intermediate in the synthesis of more complex target molecules, such as novel polymers or biologically active compounds.

Exploring its efficacy as a hindered phenolic antioxidant, potentially for use as a stabilizer in polymers, lubricants, or fuels.

Developing efficient synthetic routes to this and other unsymmetrical diaryl ether phenols, which could have broader applications in synthetic chemistry.

Investigating its use as a precursor for the synthesis of more complex and potentially valuable molecules.

The study of such specifically substituted phenols is crucial for the development of new materials and technologies that require tailored molecular properties.

Structure

3D Structure

Properties

CAS No. |

62156-72-3 |

|---|---|

Molecular Formula |

C15H16O2 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

2,4-dimethyl-6-(4-methylphenoxy)phenol |

InChI |

InChI=1S/C15H16O2/c1-10-4-6-13(7-5-10)17-14-9-11(2)8-12(3)15(14)16/h4-9,16H,1-3H3 |

InChI Key |

UUNPKELEAOEHDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC(=CC(=C2O)C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2,4 Dimethyl 6 4 Methylphenoxy Phenol

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS)

Without primary or secondary sources detailing its spectroscopic properties, any attempt to generate the requested article would be speculative and not based on factual, scientific evidence.

Absence of Published Crystallographic Data for 2,4-Dimethyl-6-(4-methylphenoxy)phenol

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published X-ray diffraction (XRD) data for the specific compound 2,4-Dimethyl-6-(4-methylphenoxy)phenol.

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides fundamental structural information, including the crystal system, space group, unit cell dimensions, and detailed intramolecular geometry such as bond lengths and angles. Such data is crucial for a complete understanding of a compound's solid-state conformation and its intermolecular interactions.

Despite extensive searches for crystallographic information, including specific inquiries for crystal structure reports, Cambridge Structural Database (CSD) entries, and crystallographic information files (CIFs), no experimental XRD data for 2,4-Dimethyl-6-(4-methylphenoxy)phenol has been identified in the public domain.

While crystallographic studies have been conducted on structurally related phenol (B47542) derivatives, this information is not applicable to the target compound due to the strict focus of this article. The unique substitution pattern of 2,4-Dimethyl-6-(4-methylphenoxy)phenol will dictate its specific crystalline packing and molecular conformation, which cannot be accurately inferred from related structures.

Consequently, a detailed analysis of the crystalline structure of 2,4-Dimethyl-6-(4-methylphenoxy)phenol, including data tables of crystallographic parameters, cannot be provided at this time. The elucidation of its crystal structure would require future synthesis of a single crystal of sufficient quality and subsequent analysis using single-crystal X-ray diffraction techniques.

Computational and Theoretical Investigations of 2,4 Dimethyl 6 4 Methylphenoxy Phenol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By modeling the electron density, DFT can predict a wide range of molecular properties for 2,4-Dimethyl-6-(4-methylphenoxy)phenol.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), the molecule's geometry is adjusted until a minimum energy conformation is found. This process reveals key structural parameters like bond lengths, bond angles, and dihedral angles that define its shape.

Once the optimized geometry is obtained, an electronic structure analysis can be performed. This includes calculating the distribution of electronic charge across the molecule, often visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.

Illustrative Optimized Geometry Parameters for 2,4-Dimethyl-6-(4-methylphenoxy)phenol (Note: The following data is illustrative to demonstrate the format of results from a DFT calculation, as specific published research for this compound is not available.)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-O (ether) | 1.37 Å |

| Bond Length | O-H (hydroxyl) | 0.97 Å |

| Bond Angle | C-O-C (ether) | 118.5° |

DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the identification and characterization of the compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT can be used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. These predicted shifts are valuable for assigning signals in experimental spectra.

IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be determined. This generates a theoretical infrared (IR) spectrum, where specific peaks can be assigned to the stretching and bending modes of functional groups like O-H, C-H, and C-O.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved.

Illustrative Predicted Spectroscopic Data for 2,4-Dimethyl-6-(4-methylphenoxy)phenol (Note: This table contains hypothetical data for illustrative purposes.)

| Spectrum | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 8.9 ppm | Phenolic -OH |

| ¹³C NMR | Chemical Shift (δ) | 155.2 ppm | C-OH |

| IR | Wavenumber (cm⁻¹) | 3550 cm⁻¹ | O-H stretch |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals reveals the likely sites for electron donation and acceptance.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a solid-state crystal is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting crystal properties.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution from the molecule's electron density is equal to the contribution from all other molecules.

By mapping properties like the normalized contact distance (d_norm) onto this surface, close intermolecular contacts can be identified. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions.

The analysis is complemented by 2D "fingerprint plots," which summarize all intermolecular contacts. These plots are histograms of the distances from the Hirshfeld surface to the nearest atom inside (d_i) and outside (d_e) the surface. The percentage contribution of different types of contacts (e.g., H···H, C···H, O···H) can be calculated, providing a quantitative summary of the crystal packing environment. For 2,4-Dimethyl-6-(4-methylphenoxy)phenol, this analysis would highlight the importance of van der Waals forces and potential weak hydrogen bonds in its solid-state structure.

Illustrative Hirshfeld Surface Contact Percentages (Note: This table contains hypothetical data for illustrative purposes.)

| Contact Type | Percentage Contribution |

|---|---|

| H···H | 55.6% |

| C···H / H···C | 30.2% |

| O···H / H···O | 12.5% |

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational method used to identify and visualize noncovalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, within a molecule and between molecules. This analysis is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). By plotting the reduced density gradient against the electron density, regions of noncovalent interactions can be identified and characterized.

For 2,4-Dimethyl-6-(4-methylphenoxy)phenol, an NCI analysis would be expected to reveal several key intramolecular interactions that contribute to its conformational stability. The primary noncovalent interaction anticipated is an intramolecular hydrogen bond between the hydroxyl group (-OH) on one phenol (B47542) ring and the ether oxygen atom of the phenoxy group. This type of interaction is common in 2-phenoxyphenol (B1197348) derivatives and significantly influences the molecule's geometry. researchgate.net

The NCI plot would visualize this hydrogen bond as a strong, attractive interaction surface. Additionally, weaker van der Waals interactions, primarily dispersion forces, would be observed between the two aromatic rings. These interactions, often referred to as π-π stacking, would appear as broader, less intense surfaces, indicating a stabilizing effect. Steric clashes, particularly between the methyl groups and nearby atoms, would also be visualized as repulsive interactions.

The strength and nature of these interactions can be qualitatively assessed by color-coding the NCI isosurfaces based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density. Strong attractive interactions like hydrogen bonds are typically represented by blue, weak van der Waals interactions by green, and repulsive steric clashes by red.

Illustrative Data: Expected Noncovalent Interactions in 2,4-Dimethyl-6-(4-methylphenoxy)phenol

| Interaction Type | Involved Atoms/Groups | Expected NCI Plot Color | Relative Strength |

| Hydrogen Bond | Phenolic -OH and Ether -O- | Blue | Strong, Attractive |

| π-π Stacking | Phenyl ring and Phenoxy ring | Green | Weak, Attractive |

| van der Waals | Methyl groups and aromatic rings | Green | Weak, Attractive |

| Steric Repulsion | Between adjacent methyl and hydrogen atoms | Red | Repulsive |

Note: This table is an illustrative example based on the molecular structure and general principles of NCI analysis, as specific computational data for this compound is not available.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, with different colors representing varying potential values. Typically, red indicates regions of high electron density and negative electrostatic potential (attractive to electrophiles), while blue signifies regions of low electron density and positive electrostatic potential (attractive to nucleophiles). Green and yellow represent intermediate or near-zero potential.

In the case of 2,4-Dimethyl-6-(4-methylphenoxy)phenol, the MEP map would highlight specific reactive sites. The most negative potential (red region) is expected to be localized around the oxygen atom of the phenolic hydroxyl group due to its high electronegativity and the presence of lone pairs of electrons. This indicates that this site is the most susceptible to electrophilic attack. The ether oxygen would also exhibit a region of negative potential, though likely less intense than the hydroxyl oxygen.

Conversely, the most positive potential (blue region) would be concentrated around the hydrogen atom of the hydroxyl group. This high positive potential makes this hydrogen atom acidic and prone to abstraction by a base, highlighting its role as a site for nucleophilic attack. The aromatic protons may also show some degree of positive potential, but to a lesser extent.

Illustrative Data: Predicted MEP Values for Key Atomic Sites

| Atomic Site | Predicted MEP Value Range (arbitrary units) | Implied Reactivity |

| Hydroxyl Oxygen | -0.05 to -0.03 | High susceptibility to electrophilic attack |

| Ether Oxygen | -0.03 to -0.01 | Moderate susceptibility to electrophilic attack |

| Hydroxyl Hydrogen | +0.04 to +0.06 | High susceptibility to nucleophilic attack/deprotonation |

| Aromatic Rings (π-system) | -0.02 to +0.01 | Susceptible to electrophilic aromatic substitution |

Note: This table presents hypothetical, chemically reasonable values to illustrate the expected outcomes of an MEP analysis, as specific computational data for this compound is not available.

Fukui Functional Analysis for Chemical Reactivity Prediction

Fukui functional analysis is a method derived from Density Functional Theory (DFT) that helps in identifying the most reactive sites within a molecule. It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to nucleophilic, electrophilic, and radical attacks.

The key parameters in this analysis are the Fukui functions:

f+(r) : For nucleophilic attack (electron acceptance). A higher value indicates a greater susceptibility to attack by a nucleophile.

f-(r) : For electrophilic attack (electron donation). A higher value indicates a greater susceptibility to attack by an electrophile.

f0(r) : For radical attack.

For 2,4-Dimethyl-6-(4-methylphenoxy)phenol, a Fukui functional analysis would provide a quantitative measure of the reactivity of different atomic sites. The analysis is expected to show that the carbon atoms on the phenol ring, particularly those at the ortho and para positions relative to the hydroxyl group and not already substituted, would have high values of f-(r), making them prime targets for electrophilic substitution. The electron-donating nature of the hydroxyl and methyl groups enhances the nucleophilicity of this ring.

By condensing the Fukui functions to individual atomic values, a ranked list of reactive sites can be generated. This provides a more detailed and quantitative prediction of reactivity than MEP maps alone.

Illustrative Data: Predicted Condensed Fukui Function Values for Selected Atoms

| Atom/Region | Predicted f⁻ (Electrophilic Attack) | Predicted f⁺ (Nucleophilic Attack) | Predicted Reactivity |

| C-atom (ortho to -OH, unsubstituted) | High | Low | Prone to electrophilic attack |

| C-atom (para to -OH, unsubstituted) | High | Low | Prone to electrophilic attack |

| Hydroxyl Oxygen | Moderate | Low | Prone to electrophilic attack |

| Phenoxy Ring Carbons | Low-Moderate | Low-Moderate | Less reactive than the phenol ring |

Note: This table is a hypothetical representation of the expected results from a Fukui functional analysis, designed to illustrate the principles of the method in the absence of specific published data for this compound.

Chemical Reactivity and Mechanistic Studies of 2,4 Dimethyl 6 4 Methylphenoxy Phenol

Oxidation Pathways and Hindered Phenol (B47542) Chemistry

As a hindered phenol, 2,4-Dimethyl-6-(4-methylphenoxy)phenol is expected to exhibit significant antioxidant properties. The mechanism of action for hindered phenols typically involves the donation of the phenolic hydrogen atom to neutralize free radicals, a process known as hydrogen atom transfer (HAT). nih.govresearchgate.net This generates a resonance-stabilized phenoxyl radical, which is relatively unreactive and can terminate radical chain reactions.

The oxidation of 2,4-Dimethyl-6-(4-methylphenoxy)phenol can proceed through several pathways, largely dependent on the nature of the oxidizing agent and the reaction conditions. The initial and most common step is the formation of the 2,4-dimethyl-6-(4-methylphenoxy)phenoxyl radical.

Key Oxidation Reactions:

Hydrogen Atom Transfer (HAT): In the presence of radicals (R•), the phenol donates its hydroxyl hydrogen to form a stable phenoxyl radical and a non-radical species (RH). This is the fundamental step in its function as an antioxidant.

Further Oxidation to Quinones: The phenoxyl radical can undergo further oxidation, potentially leading to the formation of quinone-type structures. For instance, oxidation could lead to a 2,6-dimethyl-1,4-benzoquinone, with the expulsion of the 4-methylphenoxy group. Studies on related substituted phenols have shown the formation of benzoquinones upon oxidation.

Dimerization and Polymerization: Phenoxyl radicals can also couple with each other to form dimers or larger oligomeric structures. The specific products would depend on the positions of highest spin density in the radical intermediate.

The steric hindrance provided by the ortho-substituents (the methyl and 4-methylphenoxy groups) plays a crucial role in the stability and subsequent reactions of the phenoxyl radical. This hindrance slows down the rates of undesirable side reactions, enhancing its efficiency as a radical scavenger.

Table 1: Postulated Products from the Oxidation of 2,4-Dimethyl-6-(4-methylphenoxy)phenol

| Oxidizing Agent | Plausible Product(s) | Reaction Pathway |

| Peroxy Radicals (ROO•) | 2,4-Dimethyl-6-(4-methylphenoxy)phenoxyl radical | Hydrogen Atom Transfer |

| Strong Oxidants (e.g., KMnO4) | 2,6-Dimethyl-1,4-benzoquinone | Oxidative Cleavage |

| Mild Oxidants (e.g., air, light) | Dimeric and Oligomeric Products | Radical Coupling |

Reactions with Aqueous Solutions and Base-Catalyzed Transformations

The reactivity of 2,4-Dimethyl-6-(4-methylphenoxy)phenol in aqueous solutions is influenced by its low water solubility and the acidic nature of the phenolic hydroxyl group. As a weak acid, it can react with bases to form the corresponding phenoxide salt.

In the presence of a strong base, the phenolic proton is abstracted to form the 2,4-dimethyl-6-(4-methylphenoxy)phenoxide ion. This anion is a more potent nucleophile than the parent phenol and can participate in various reactions. The formation of the phenoxide increases the electron density on the aromatic ring, further activating it towards electrophilic attack.

Base-catalyzed transformations can also lead to the cleavage of the diaryl ether bond, although this typically requires harsh conditions. nih.gov The mechanism for such a cleavage would likely involve nucleophilic aromatic substitution, where a potent nucleophile (potentially the phenoxide itself or another added nucleophile) attacks one of the aromatic rings of the ether linkage. The rate and feasibility of this reaction are dependent on the electronic properties of the substituents on the aromatic rings.

Electrophilic Aromatic Substitution Reactions

The aromatic rings of 2,4-Dimethyl-6-(4-methylphenoxy)phenol are activated towards electrophilic aromatic substitution (SEAr) by the electron-donating hydroxyl and ether oxygen groups. byjus.comucalgary.camlsu.ac.inbritannica.comlibretexts.org These groups are ortho, para-directing.

In the case of the phenolic ring, the hydroxyl group is a powerful activating group. The available positions for electrophilic attack are ortho and para to the hydroxyl group. The para position is blocked by a methyl group, and one ortho position is occupied by the 4-methylphenoxy group. Therefore, electrophilic attack is most likely to occur at the remaining vacant ortho position (position 6 relative to the hydroxyl group is occupied, so position 2 is the primary site if we consider the standard numbering of the phenol ring). However, steric hindrance from the adjacent methyl and phenoxy groups could significantly influence the regioselectivity.

The phenoxy ring is also activated by the ether oxygen, which is an ortho, para-director. The para position is occupied by a methyl group. Thus, electrophilic substitution on this ring would be directed to the ortho positions relative to the ether linkage.

Common Electrophilic Aromatic Substitution Reactions:

Nitration: Reaction with nitric acid (often in the presence of a catalyst like sulfuric acid) would introduce a nitro group (-NO2) onto one of the aromatic rings. Milder conditions might be necessary to avoid over-reaction due to the activated nature of the rings. byjus.com

Halogenation: Treatment with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid or in a polar solvent can lead to the substitution of one or more hydrogen atoms with halogen atoms. byjus.com

Friedel-Crafts Alkylation and Acylation: Reaction with alkyl halides or acyl halides in the presence of a Lewis acid catalyst (e.g., AlCl3) would introduce an alkyl or acyl group, respectively. The high reactivity of the phenol may lead to side reactions, and protection of the hydroxyl group might be necessary for selective transformations.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2,4-Dimethyl-6-(4-methylphenoxy)phenol

| Electrophile (E+) | Target Ring | Predicted Position of Substitution | Influencing Factors |

| NO2+ | Phenolic Ring | Position 2 (ortho to -OH) | Strong activation by -OH, steric hindrance from adjacent groups. |

| Br+ | Phenoxy Ring | Positions ortho to ether linkage | Activation by ether oxygen, para position blocked. |

| R+ (Alkylation) | Both rings | Mixture of products, likely favoring the less hindered sites. | High reactivity can lead to polysubstitution and side reactions. |

Hydrolytic Stability and Degradation Mechanisms

The hydrolytic stability of 2,4-Dimethyl-6-(4-methylphenoxy)phenol is primarily concerned with the cleavage of the diaryl ether bond. Diaryl ethers are generally quite stable and resistant to hydrolysis under neutral conditions. fishersci.com Cleavage of the C-O-C bond typically requires acidic or basic conditions, often at elevated temperatures.

Acid-Catalyzed Hydrolysis:

Under strong acidic conditions, the ether oxygen can be protonated, making the adjacent carbon atoms more susceptible to nucleophilic attack by water. youtube.com This would lead to the cleavage of the ether bond, yielding 2,4-dimethylphenol (B51704) and 4-methylphenol. The reaction likely proceeds through an SNAr-type mechanism or a protonated intermediate that facilitates cleavage.

Base-Catalyzed Hydrolysis:

As mentioned in section 5.2, cleavage under basic conditions is also possible but generally requires harsh conditions. The mechanism would involve nucleophilic attack on one of the aromatic carbons of the ether linkage.

Photolytic Degradation:

Some studies have shown that diaryl ethers can undergo photocatalyzed hydrolysis. For instance, uranyl-photocatalyzed hydrolysis of diaryl ethers has been demonstrated to proceed at room temperature under visible light, with water acting as the oxygen source to form the corresponding phenols. nih.govacs.org This suggests that environmental degradation of 2,4-Dimethyl-6-(4-methylphenoxy)phenol could be facilitated by sunlight in the presence of suitable photocatalysts.

Biodegradation:

Environmental Fate, Transport, and Degradation of 2,4 Dimethyl 6 4 Methylphenoxy Phenol

Biodegradation Pathways in Environmental Matrices (Soil, Water)

While specific studies on the biodegradation of 2,4-Dimethyl-6-(4-methylphenoxy)phenol are not available, the biodegradation of phenolic compounds, in general, is a widely studied area. Phenolic compounds can be broken down by a variety of microorganisms in both soil and water environments. nitrkl.ac.inijrrjournal.comnih.gov The structure of 2,4-Dimethyl-6-(4-methylphenoxy)phenol, with its two aromatic rings and multiple methyl groups, suggests that its biodegradation would be a complex process.

For a structurally related compound, Phenol (B47542), 2,4-dimethyl-6-(1-methylpentadecyl)-, a study indicated that it is not readily biodegradable, achieving only 28% biodegradation over 28 days in a test using activated sludge from a domestic wastewater treatment plant. industrialchemicals.gov.au This suggests that 2,4-Dimethyl-6-(4-methylphenoxy)phenol may also exhibit persistence in the environment.

Role of Microbial Communities in Phenolic Degradation

Microbial communities, including bacteria and fungi, are central to the degradation of phenolic compounds. nitrkl.ac.inijrrjournal.com Genera such as Pseudomonas are well-known for their ability to degrade a wide range of aromatic compounds, including phenols. nih.govnih.gov These microorganisms possess specialized enzymatic systems that can break down the aromatic ring structure.

The degradation of phenols typically begins with hydroxylation to form catechols. ijrrjournal.com Subsequently, the catechol ring is cleaved, either through an ortho or meta pathway, leading to the formation of intermediates that can enter central metabolic pathways like the TCA cycle. ijrrjournal.com The presence of multiple substituents on the aromatic rings of 2,4-Dimethyl-6-(4-methylphenoxy)phenol could influence the efficiency and pathway of microbial degradation. For instance, studies on dimethylphenols have shown that the position of the methyl groups can affect the degradation pathway and may sometimes lead to the formation of dead-end products. nih.gov

Filamentous fungi have also been identified as effective degraders of toxic compounds like the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), which shares a phenoxy acetic acid structure. acs.org These fungi utilize powerful oxidative enzymes such as laccases and peroxidases to initiate the degradation process. acs.org

Influence of Environmental Factors on Biodegradation Rates

The rate of biodegradation of phenolic compounds is significantly influenced by various environmental factors:

Temperature: Microbial activity and, consequently, degradation rates are temperature-dependent. Studies on phenol degradation have often been conducted at an optimal temperature of around 30°C. ijrrjournal.com Lowering the temperature can lead to a significant decrease in the efficiency of the degradation process. nih.gov

pH: The pH of the soil or water can affect both the availability of the compound and the activity of microbial enzymes. A neutral pH is often optimal for the degradation of many phenolic compounds. ijrrjournal.com

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and metabolism, which in turn affects the rate of biodegradation. juniperpublishers.com

Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways are followed. Aerobic degradation is generally faster and more complete for many phenolic compounds. juniperpublishers.com Anaerobic degradation is also possible but tends to be a slower process. nih.govjuniperpublishers.com

Photodegradation Mechanisms

Specific information on the photodegradation of 2,4-Dimethyl-6-(4-methylphenoxy)phenol is not available. However, substituted phenols can undergo photodegradation in the presence of light. The rate and mechanism of photodegradation are dependent on the specific structure of the compound and the environmental conditions.

For some substituted phenols, photodegradation can be initiated by the reaction with hydroxyl radicals (•OH) in the atmosphere or in aqueous environments. mdpi.com The presence of sensitizers or photocatalysts like titanium dioxide (TiO2) can enhance the rate of degradation. nih.gov Studies on other dimethylphenols, such as 2,6-dimethylphenol, have shown that complete degradation can be achieved under UV radiation in the presence of photocatalytic systems. nih.gov The photodegradation of complex phenolic compounds often involves the formation of various intermediate products before complete mineralization.

Environmental Distribution and Compartmentalization (Air, Water, Soil, Sediment)

The environmental distribution of a chemical is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). Without specific data for 2,4-Dimethyl-6-(4-methylphenoxy)phenol, we can infer its likely behavior from related compounds.

For the similar compound 2,4-dimethylphenol (B51704), it is moderately soluble in water and is a volatile substance, suggesting it could be found in both water and air. epa.govherts.ac.uk The vapor pressure of 2,4-dimethylphenol indicates that volatilization is an important fate process. epa.gov

The distribution of substituted phenols in aquatic environments occurs in both dissolved and suspended phases, with a significant portion being associated with suspended particles, especially in wastewater. researchgate.net The tendency of a compound to adsorb to soil and sediment is related to its Kow value. A higher Kow suggests a greater affinity for organic matter in soil and sediment.

Bioaccumulation Potential in Aquatic Organisms

There is no specific data on the bioaccumulation potential of 2,4-Dimethyl-6-(4-methylphenoxy)phenol. The bioaccumulation potential of a chemical in aquatic organisms is often estimated from its octanol-water partition coefficient (log Kow). A higher log Kow value generally indicates a higher potential for bioaccumulation.

For the related compound 2,4-dimethylphenol, the log Kow is 2.3, which suggests a low to moderate potential for bioaccumulation. epa.gov Bioaccumulation factor (BAF) estimates for 2,4-dimethylphenol are low. epa.gov One study reported a bioconcentration factor (BCF) of 150 L/kg in bluegill sunfish for 2,4-dimethylphenol. epa.gov

For the structurally similar but larger molecule, Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-, an assessment noted that while the estimated log Pow indicates a potential for bioaccumulation, the release of the chemical into the environment was expected to be minimal, thereby reducing this potential. industrialchemicals.gov.au Given the structural complexity of 2,4-Dimethyl-6-(4-methylphenoxy)phenol, its bioaccumulation potential would need to be experimentally determined.

Structure Activity Relationship Sar Studies for 2,4 Dimethyl 6 4 Methylphenoxy Phenol Derivatives

Influence of Substituent Effects on Reactivity and Photophysical Properties

The reactivity and photophysical properties of 2,4-Dimethyl-6-(4-methylphenoxy)phenol are significantly influenced by the electronic nature and position of its substituents: the hydroxyl group, two methyl groups, and a 4-methylphenoxy group.

Reactivity:

The phenol (B47542) ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl (-OH), methyl (-CH₃), and phenoxy (-OAr) groups. These groups increase the electron density of the aromatic ring, making it more nucleophilic. wikipedia.org The hydroxyl group is a strongly activating ortho, para-director. The methyl groups are also activating and ortho, para-directing. The phenoxy group, connected via an ether linkage, is also considered an activating, ortho, para-directing group due to the lone pairs on the oxygen atom that can be delocalized into the aromatic ring through resonance. reddit.com

The combined effect of these activating groups makes the phenol ring in 2,4-Dimethyl-6-(4-methylphenoxy)phenol highly susceptible to electrophilic attack. The positions for substitution are primarily directed to the available ortho and para positions relative to the powerful hydroxyl group. However, the existing substitution pattern (methyl groups at positions 2 and 4, and the phenoxy group at position 6) means that the only remaining unsubstituted position on the phenol ring is at position 5 (meta to the hydroxyl group). Electrophilic substitution at this position would be electronically disfavored due to the directing effects of the existing substituents.

Photophysical Properties:

The photophysical properties, such as absorption and fluorescence characteristics, of 2,4-Dimethyl-6-(4-methylphenoxy)phenol derivatives are also governed by their substituents. The presence of electron-donating groups can influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, electron-donating groups raise the HOMO energy level, which can lead to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra.

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also sensitive to the molecular structure. Substituents can introduce non-radiative decay pathways that compete with fluorescence, thereby lowering the quantum yield. For instance, bulky groups can lead to steric interactions that cause conformational changes in the excited state, potentially quenching fluorescence. The specific impact on the quantum yield would depend on the interplay of electronic and steric factors of any introduced substituents.

Below is a representative table illustrating how different substituents might affect the photophysical properties of a generic phenol derivative.

| Substituent at Position X | Effect on λmax (nm) | Effect on Fluorescence Quantum Yield (Φf) |

|---|---|---|

| -H | Baseline | Baseline |

| -CH₃ (Electron-Donating) | Bathochromic Shift (Red Shift) | Increase/Decrease (context-dependent) |

| -NO₂ (Electron-Withdrawing) | Bathochromic Shift (Red Shift) | Decrease (often quenches fluorescence) |

| -Cl (Electron-Withdrawing, Inductive) | Minimal Shift | Decrease (heavy atom effect) |

Correlating Structural Features with Chemical Transformations

The structural features of 2,4-Dimethyl-6-(4-methylphenoxy)phenol derivatives are directly correlated with their behavior in various chemical transformations.

Oxidation Reactions:

Phenols are susceptible to oxidation. The electron-rich nature of the phenol ring in 2,4-Dimethyl-6-(4-methylphenoxy)phenol, enhanced by its electron-donating substituents, makes it prone to oxidation. Oxidation of phenols can lead to the formation of quinones or other coupling products. The presence of alkyl groups at the ortho and para positions (2, 4, and 6) can influence the course of oxidation. For instance, the absence of a hydrogen atom at the para position to the hydroxyl group prevents the formation of a simple p-benzoquinone. Oxidation is more likely to lead to the formation of phenoxyl radicals, which can then undergo further reactions. The steric hindrance provided by the ortho substituents can also affect the accessibility of the phenolic oxygen and the aromatic ring to oxidizing agents.

Electrophilic Aromatic Substitution:

As previously mentioned, the phenol ring is highly activated towards electrophilic aromatic substitution. However, the substitution pattern of 2,4-Dimethyl-6-(4-methylphenoxy)phenol leaves only the position 5 available for substitution on the phenolic ring. Given that this position is meta to the strongly activating hydroxyl group and ortho/para to the other activating groups, electrophilic substitution on this ring is sterically hindered and electronically disfavored. Therefore, chemical transformations involving electrophilic attack are more likely to occur on the phenoxy ring, which is activated by the ether oxygen and the para-methyl group.

The following table provides hypothetical outcomes for common electrophilic aromatic substitution reactions on the phenoxy ring of 2,4-Dimethyl-6-(4-methylphenoxy)phenol.

| Reaction | Electrophile | Predicted Major Product (Substitution on Phenoxy Ring) |

|---|---|---|

| Nitration | NO₂⁺ | Substitution ortho to the phenoxy group |

| Halogenation (e.g., Bromination) | Br⁺ | Substitution ortho to the phenoxy group |

| Friedel-Crafts Alkylation | R⁺ | Substitution ortho to the phenoxy group (subject to steric hindrance) |

| Friedel-Crafts Acylation | RCO⁺ | Substitution ortho to the phenoxy group |

Role of Aromatic Ring Substitutions on Electronic and Steric Effects

Electronic Effects:

Hydroxyl Group (-OH): This is a strongly activating group due to the resonance effect of the oxygen lone pairs, which donate electron density to the ring. It also has a weak electron-withdrawing inductive effect due to the electronegativity of oxygen.

Methyl Groups (-CH₃): These are activating groups through an inductive effect (donating electron density through the sigma bond) and hyperconjugation.

Phenoxy Group (-OAr): The ether oxygen is electron-donating through resonance, similar to the hydroxyl group, thus activating the ring it is attached to. It also exhibits an electron-withdrawing inductive effect. The net effect is typically ring activation. The methyl group on the phenoxy ring further enhances its electron-donating character.

The cumulative effect of these electron-donating groups is a highly electron-rich phenolic ring, which influences its nucleophilicity and reactivity.

Steric Effects:

The presence of substituents at the ortho positions (2 and 6) to the hydroxyl group introduces significant steric hindrance. The methyl group at position 2 and the bulky 4-methylphenoxy group at position 6 shield the hydroxyl group and the adjacent positions on the aromatic ring. This steric crowding can:

Hinder the approach of reagents to the phenolic hydroxyl group.

Influence the regioselectivity of reactions on the phenol ring, although as noted, there are limited available positions.

Restrict the rotation around the C-O bond connecting the two aromatic rings, potentially leading to a preferred conformation of the molecule. This restricted rotation is a key feature in understanding the molecule's three-dimensional shape and how it interacts with other molecules.

The table below summarizes the electronic and steric contributions of the substituents in 2,4-Dimethyl-6-(4-methylphenoxy)phenol.

| Substituent | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| -OH | 1 | Strongly Activating (Resonance), Weakly Deactivating (Inductive) | Moderate |

| -CH₃ | 2 | Activating (Inductive, Hyperconjugation) | Significant (ortho) |

| -CH₃ | 4 | Activating (Inductive, Hyperconjugation) | Minimal on ring reactivity |

| -O-(p-tolyl) | 6 | Activating (Resonance), Deactivating (Inductive) | High (ortho, bulky group) |

Advanced Analytical Methodologies for Detection and Quantification of 2,4 Dimethyl 6 4 Methylphenoxy Phenol in Complex Matrices

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of 2,4-Dimethyl-6-(4-methylphenoxy)phenol, providing the necessary separation from potential interferences in complex samples. Both gas and liquid chromatography offer viable pathways for its determination.

Gas Chromatography (GC) with Various Detectors (FID, ECD)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like 2,4-Dimethyl-6-(4-methylphenoxy)phenol, often following a derivatization step to enhance volatility and thermal stability.

A Flame Ionization Detector (FID) is a common choice for the analysis of organic compounds. It offers good sensitivity and a wide linear range. For underivatized phenols, GC/FID can be a suitable approach. epa.gov

An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds. While 2,4-Dimethyl-6-(4-methylphenoxy)phenol itself is not halogenated, derivatization with a halogen-containing reagent, such as pentafluorobenzyl bromide (PFBBr), can make the analyte highly responsive to ECD, enabling trace-level detection. epa.gov

Table 1: Illustrative GC Conditions for Phenolic Compound Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |

| Injector Temperature | 250-280°C |

| Oven Program | Initial 60°C, ramp to 280°C at 10°C/min, hold for 10 min |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |

| Detector Temperature | FID: 300°C, ECD: 300°C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmation and Quantification

GC-MS is the gold standard for the unambiguous identification and quantification of organic compounds. The mass spectrometer provides structural information, which is crucial for confirming the presence of 2,4-Dimethyl-6-(4-methylphenoxy)phenol in complex matrices. GC-MS can be used for the analysis of both the underivatized phenol (B47542) and its derivatives. epa.gov The mass spectrum of the parent compound or its derivative will exhibit a unique fragmentation pattern that can be used for identification. For quantification, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring specific fragment ions.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of phenolic compounds, including those that are less volatile or thermally labile. oup.comnih.gov A key advantage of HPLC is that derivatization is often not required.

For the analysis of 2,4-Dimethyl-6-(4-methylphenoxy)phenol, a reversed-phase HPLC system would likely be employed. Detection can be achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which provides information about the compound's absorbance spectrum. nih.gov For more selective and sensitive detection, HPLC can be coupled with a mass spectrometer (LC-MS).

Table 2: Exemplary HPLC Conditions for Phenolic Compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40°C |

| Detection | DAD at 270-280 nm or Mass Spectrometry |

Sample Preparation and Extraction Techniques for Environmental and Chemical Samples

Effective sample preparation is critical for the successful analysis of 2,4-Dimethyl-6-(4-methylphenoxy)phenol, as it serves to isolate the analyte from the sample matrix and concentrate it to a level suitable for detection.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional method for extracting phenolic compounds from aqueous samples. The sample is typically acidified to suppress the ionization of the phenolic hydroxyl group, making the compound more soluble in an organic solvent like dichloromethane (B109758) or diethyl ether. The organic extract is then concentrated before analysis. nih.gov

Solid-Phase Extraction (SPE) is a more modern and often more efficient alternative to LLE. For phenolic compounds, reversed-phase SPE cartridges (e.g., C18 or polymeric sorbents) are commonly used. The aqueous sample, after pH adjustment, is passed through the cartridge, and the analyte is adsorbed onto the solid phase. After washing to remove interferences, the analyte is eluted with a small volume of an organic solvent, such as methanol (B129727) or acetonitrile. This process not only cleans up the sample but also provides significant pre-concentration. nih.gov

Derivatization Strategies for Enhanced Detectability

Derivatization is a chemical modification of the analyte to improve its chromatographic properties and/or detectability. For GC analysis of phenolic compounds, derivatization is often essential.

Common derivatization strategies include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) react with the hydroxyl group to form more volatile and thermally stable silyl (B83357) ethers. nih.gov

Acylation: Acylating agents such as acetic anhydride (B1165640) or pentafluorobenzoyl chloride can be used to form esters.

Alkylation: Reagents like diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) can be used to form ethers. As mentioned, the use of PFBBr introduces fluorine atoms, which greatly enhances the response of an Electron Capture Detector. epa.gov

For HPLC analysis, pre-column derivatization can be employed to enhance the UV absorbance or fluorescence of the analyte, thereby improving detection limits. scirp.org Reagents like 4-nitrobenzoyl chloride can be used for this purpose. scirp.org

Absence of Specific Analytical Data for 2,4-Dimethyl-6-(4-methylphenoxy)phenol

Following a comprehensive search for scientific literature and data, it has been determined that there is no specific information available regarding the advanced analytical methodologies for the detection and quantification of the chemical compound 2,4-Dimethyl-6-(4-methylphenoxy)phenol . The search included queries for trace analysis techniques, limits of detection (LOD), and limits of quantification (LOQ) for this particular compound in complex matrices.

Notably, a significant amount of data was found for the following compounds:

2,4-Dimethylphenol (B51704) : A common substituted phenol, for which various analytical methods and data are documented. nih.govepa.govepa.govepa.govepa.govmzcloud.orgnist.govepa.govnist.gov

2,4-dimethyl-6-(1-methylpentadecyl)phenol : A distinct phenol derivative with a long alkyl chain, for which some physical and chemical properties have been reported. industrialchemicals.gov.auncats.ionih.gov

Other Alkylphenols : General methodologies for the analysis of other complex phenols, such as 4-cumylphenol (B167074) and 2,4-bis-(dimethylbenzyl)phenol, were also identified. dphen1.comnih.gov

However, none of the available results provide the specific analytical parameters (LOD, LOQ) or detailed research findings required to construct an article on the trace analysis of "2,4-Dimethyl-6-(4-methylphenoxy)phenol" as requested. The methodologies for general phenol analysis could theoretically be adapted, but this would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound. mdpi.com

Given the explicit instructions to generate content strictly adhering to the provided outline and to focus exclusively on "2,4-Dimethyl-6-(4-methylphenoxy)phenol", it is not possible to create the requested scientific article. The absence of specific data prevents the generation of thorough, informative, and scientifically accurate content, including the required data tables and detailed research findings for this compound. Proceeding would necessitate extrapolating from unrelated compounds, which would compromise the scientific accuracy and integrity of the article.

Applications of 2,4 Dimethyl 6 4 Methylphenoxy Phenol in Chemical Sciences and Materials

Antioxidant Properties in Industrial Materials and Fuels

There is no available information on the use of 2,4-Dimethyl-6-(4-methylphenoxy)phenol as an antioxidant in industrial materials or fuels.

Application as an Ultraviolet Stabilizer

No research or data could be found to support the application of 2,4-Dimethyl-6-(4-methylphenoxy)phenol as an ultraviolet stabilizer.

Role in Polymer Chemistry and Material Formulation

Information regarding the role of 2,4-Dimethyl-6-(4-methylphenoxy)phenol in polymer chemistry and material formulation is not available in the public domain.

Precursor in Synthesis of Advanced Polymeric Materials

There are no documented instances of 2,4-Dimethyl-6-(4-methylphenoxy)phenol being used as a precursor in the synthesis of advanced polymeric materials.

Utilization in Chemical Synthesis as an Intermediate

The utility of 2,4-Dimethyl-6-(4-methylphenoxy)phenol as an intermediate in chemical synthesis is not described in the available chemical literature.

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing 2,4-dimethyl-6-(4-methylphenoxy)phenol?

A robust synthesis protocol involves condensation reactions between substituted phenols and halogenated intermediates under inert atmospheres. Post-synthesis, characterization should include:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of aromatic protons and substituent positions.

- Fourier-Transform Infrared Spectroscopy (FTIR) : To confirm functional groups (e.g., phenolic -OH stretch at ~3200–3500 cm⁻¹).

- Ultraviolet-Visible (UV-Vis) Spectroscopy : To assess electronic transitions and conjugation effects .

- X-ray crystallography (if crystals are obtainable): For definitive structural confirmation using programs like SHELXL for refinement .

Q. How can researchers validate the purity of 2,4-dimethyl-6-(4-methylphenoxy)phenol for biological or catalytic studies?

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection at λ ≈ 270 nm (typical for phenolic compounds).

- Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile derivatives (e.g., trimethylsilyl ethers).

- Melting Point Analysis : Compare experimental values with literature data to detect impurities .

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic properties of 2,4-dimethyl-6-(4-methylphenoxy)phenol?

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict HOMO-LUMO gaps and electrostatic potential surfaces.

- Molecular Dynamics (MD) Simulations : Analyze solvent interactions and stability in polar solvents (e.g., DMSO) using GROMACS or AMBER.

- Docking Studies : Investigate binding affinities with biological targets (e.g., enzymes) via AutoDock Vina .

Q. How should researchers address conflicting spectral data during structural analysis?

- Cross-Validation : Compare experimental NMR/FTIR data with computational predictions (DFT-generated spectra).

- Crystallographic Refinement : Resolve ambiguities using SHELX programs to refine bond lengths and angles .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify overlapping signals .

Q. What safety protocols are critical for handling derivatives of 2,4-dimethyl-6-(4-methylphenoxy)phenol under TSCA regulations?

Q. How can synthetic modifications (e.g., difluoromethylation) be optimized for this compound?

- Reagent Selection : Use sodium 2-chloro-2,2-difluoroacetate in DMF with cesium carbonate as a base.

- Gas Management : Employ oil bubblers to safely release CO₂ during reactions.

- Post-Reaction Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.